![molecular formula C15H11ClF3NO3 B035198 Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate CAS No. 105626-86-6](/img/structure/B35198.png)
Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate often involves multi-step chemical processes including condensation, cycloaddition, and functionalization reactions. For instance, derivatives have been synthesized using condensation reactions under stoichiometric conditions to yield high yields of structurally related compounds (Dawadi & Lugtenburg, 2011). Additionally, transformations involving ethyl propynoate have led to novel synthesis pathways for related compounds (Voskresenskii et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques, including X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. These studies have provided detailed insights into the geometrical structures, vibrational frequencies, and molecular electrostatic potential maps of the compounds (Koca et al., 2014).
Chemical Reactions and Properties
Research on the chemical reactions and properties of related compounds has shown a variety of reactivities and functional group transformations. For example, the trifluoroacetylation of ethyl 2,4-dioxopentanoate has been explored, leading to derivatives with potential for further chemical modifications (Usachev et al., 2007).
Physical Properties Analysis
The physical properties, including the crystal structure and phase behavior, of similar compounds have been extensively studied. Investigations into the crystal and molecular structure have revealed insights into the conformational preferences and intermolecular interactions present in the solid state (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been a focus of research to understand the potential applications and handling of compounds like ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate. Studies on related compounds have elucidated various chemical transformations, highlighting the versatility and potential for functionalization of these molecules (Sunthankar et al., 1993).
Scientific Research Applications
Chemical and Physical Properties
Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate is a compound involved in various scientific research areas, particularly in the chemistry and properties of related compounds. Studies have explored the preparation procedures, properties, and potential applications of compounds like Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate, focusing on their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. These investigations aim to uncover new analogues and expand the understanding of their applications in different fields (Boča, Jameson, & Linert, 2011).
Biodegradation and Environmental Impact
Research has also delved into the biodegradation and environmental impact of similar chemical structures, examining how these compounds interact with biological and environmental systems. Studies on the fate and behavior of related compounds in aquatic environments, soil, and groundwater contribute to understanding their stability, degradation pathways, and potential environmental risks. Such research is crucial for developing safer and more sustainable chemical processes and materials (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Material Science
The compound's relevance extends to material science, where its derivatives and related chemical structures are investigated for their utility in various applications. For instance, the study of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) highlights the potential of similar organic materials in thermoelectric applications. These materials are noted for their figure-of-merit (ZT) values, indicating their efficiency as thermoelectric materials. Research focuses on enhancing their performance through different treatment methods, underscoring the broader interest in utilizing such compounds for energy conversion and storage solutions (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-2-22-14(21)9-3-5-11(6-4-9)23-13-12(16)7-10(8-20-13)15(17,18)19/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPASNXVBALDOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371408 |
Source
|
Record name | Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate | |
CAS RN |
105626-86-6 |
Source
|
Record name | Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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